molecular formula C10H20N2O2 B8016876 tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate

tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate

Cat. No.: B8016876
M. Wt: 200.28 g/mol
InChI Key: FIZGQOZZMQMOQI-YUMQZZPRSA-N
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Description

tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (2S,3S)-2-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

(2S,3S)-2-methylpyrrolidine+tert-butyl chloroformatetert-Butyl ((2S,3S)-2-methylpyrrolidin-3-yl)carbamate\text{(2S,3S)-2-methylpyrrolidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} (2S,3S)-2-methylpyrrolidine+tert-butyl chloroformate→tert-Butyl ((2S,3S)-2-methylpyrrolidin-3-yl)carbamate

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism by which tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a carbamate moiety. This combination imparts distinct reactivity and stability, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-8(5-6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZGQOZZMQMOQI-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374656-03-7
Record name rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate
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